Benzenecarbohydrazonoyl chloride
Description
Context within Hydrazonoyl Halide Chemistry
Hydrazonoyl halides are a well-established class of reagents in organic chemistry, primarily utilized as precursors for 1,3-dipoles, specifically nitrilimines. These nitrilimines are highly reactive intermediates that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. Benzenecarbohydrazonoyl chloride is a prominent and widely studied member of this family, serving as a reliable source of N-phenyl-C-phenylnitrilimine. The reactivity of the C-Cl bond, facilitated by the presence of the adjacent nitrogen atoms, is central to its synthetic applications.
Historical Development and Significance as a Synthetic Precursor
The development of hydrazonoyl halide chemistry is intrinsically linked to the pioneering work of Rolf Huisgen in the 1960s on 1,3-dipolar cycloaddition reactions. nih.govekb.eg His comprehensive studies laid the theoretical and practical groundwork for understanding and utilizing these reactions in synthesis. While early examples of reactions involving hydrazonoyl halides existed before Huisgen's work, his conceptual framework solidified their importance as synthetic tools. The synthesis of N-phenylalkanehydrazonoyl chlorides from the corresponding arylhydrazides of carboxylic acids using reagents like triphenylphosphine-carbon tetrachloride further expanded the accessibility and utility of this class of compounds. researchgate.net
This compound, also known by the synonym α-chlorobenzaldehyde phenylhydrazone, has since become a commercially available and frequently employed precursor in academic and industrial research for the synthesis of a diverse range of heterocyclic compounds. Its ability to generate a stable and reactive nitrilimine has been a key factor in its enduring significance.
Overview of Key Research Areas
The primary research focus for this compound revolves around its application as a precursor for the synthesis of five-membered heterocycles. The in-situ generation of N-phenyl-C-phenylnitrilimine from this compound, typically through dehydrohalogenation with a base, allows for facile access to a variety of important heterocyclic scaffolds. Key research areas include:
Synthesis of Pyrazoles: The reaction of this compound with compounds containing active methylene (B1212753) groups, such as β-diketones and β-ketoesters, is a classical and efficient method for the preparation of substituted pyrazoles.
Synthesis of 1,3,4-Thiadiazoles: Cyclocondensation reactions with various sulfur-containing nucleophiles, notably potassium thiocyanate (B1210189) and thiourea (B124793) derivatives, provide a direct route to 1,3,4-thiadiazole (B1197879) derivatives. For instance, the synthesis of 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives has been reported with yields ranging from 38-74%.
Synthesis of 1,2,3-Triazoles: The reaction with sources of the azide (B81097) ion, such as sodium azide, leads to the formation of 1,2,3-triazole derivatives through a [3+2] cycloaddition pathway. This method is a cornerstone in the synthesis of this important class of heterocycles.
The versatility of this compound continues to be explored, with ongoing research into its reactions with novel reagents and its application in the synthesis of more complex and biologically active molecules.
Interactive Data Tables
Below are interactive tables summarizing the physical properties of this compound and representative yields for the synthesis of various heterocycles using this precursor.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Systematic Name | N-phenylthis compound |
| Synonym | α-Chlorobenzaldehyde phenylhydrazone |
| CAS Number | 15424-14-3 |
| Molecular Formula | C₁₃H₁₁ClN₂ |
| Molecular Weight | 230.70 g/mol |
| Melting Point | 94-95 °C |
| Appearance | Solid |
Table 2: Representative Yields for Heterocycle Synthesis from this compound
| Heterocycle | Reactant | Typical Yield (%) |
| Pyrazoles | Active methylene compounds | Varies |
| 1,3,4-Thiadiazoles | Potassium thiocyanate | 38-74 |
| 1,2,3-Triazoles | Sodium azide | Varies |
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2 |
InChI Key |
SZJWUXOVPQVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzenecarbohydrazonoyl Chloride and Its Derivatives
Traditional Preparative Routes
The synthesis of benzenecarbohydrazonoyl chlorides has been approached through several classical methods, each with its own set of advantages and limitations. These routes typically involve the transformation of a precursor hydrazone or a related derivative.
Halogenation of Hydrazone Derivatives
The direct halogenation of hydrazone precursors is a fundamental method for the preparation of hydrazonoyl halides. This approach involves the reaction of a suitable hydrazone, such as benzaldehyde (B42025) phenylhydrazone, with a halogenating agent. While various reagents can be employed, the direct use of chlorine gas (Cl₂) or agents like trichloroisocyanuric acid offers a pathway to the desired product. sioc-journal.cn
The reaction of a hydrazone with a chlorinating agent typically proceeds via the substitution of the methine proton with a chlorine atom. The conditions for these reactions, including solvent and temperature, are critical to achieving good yields and minimizing side reactions. For instance, the chlorination of N-aryltrifluoroacetohydrazones has been successfully achieved using trichloroisocyanuric acid under mild conditions, highlighting the utility of this stable and inexpensive chlorine source. sioc-journal.cn This method is advantageous due to its operational simplicity and short reaction times. sioc-journal.cn
One study reported the use of Cl₂-mediated chlorination of a bis-hydrazone to yield the corresponding bis-hydrazonoyl chloride, indicating that direct chlorination is a viable strategy for these systems. soton.ac.uk
Reaction with Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride (PCl₅) is a powerful and historically significant reagent for the synthesis of hydrazonoyl chlorides from various precursors, including N,N'-diacylhydrazines. soton.ac.uk This method is particularly noteworthy for its ability to influence the stereochemistry of the final product. The reaction of PCl₅ with N,N'-dibenzoylhydrazine, for example, has been shown to produce bis-hydrazonoyl chlorides, which are valuable precursors for heterocyclic synthesis. researchgate.net
The reaction conditions, such as the solvent, temperature, and molar ratio of reactants, play a crucial role in the outcome, affecting both the regioselectivity (formation of hydrazonoyl chloride versus oxadiazole byproducts) and stereoselectivity. soton.ac.uk For instance, in the reaction of N,N'-diacylhydrazines with PCl₅, a comprehensive study has shown that careful optimization of these parameters is essential for maximizing the yield of the desired hydrazonoyl chloride. researchgate.net
| Reactant | Reagent | Product | Key Features |
| N,N'-Diacylhydrazine | PCl₅ | Bis-hydrazonoyl chloride | Can produce oxadiazole byproducts; stereoselectivity is a key consideration. soton.ac.ukresearchgate.net |
| Carbamoyl (B1232498) compounds | PCl₅ | Carbamoyl chlorides | The reaction mechanism has been investigated to understand stereochemical outcomes. researchgate.net |
Japp–Klingemann Reaction Approaches for Hydrazonoyl Halides
The Japp–Klingemann reaction is a versatile and widely used method for the synthesis of hydrazones, which are the direct precursors to hydrazonoyl halides. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org The resulting hydrazone can then be subjected to halogenation to yield the desired hydrazonoyl halide.
The mechanism of the Japp–Klingemann reaction begins with the deprotonation of the β-keto-acid or ester, followed by nucleophilic attack of the resulting enolate on the diazonium salt to form an azo compound. wikipedia.org This intermediate subsequently undergoes hydrolysis and rearrangement to afford the final hydrazone product. wikipedia.org
This approach is particularly useful as it allows for the synthesis of a wide variety of substituted hydrazones by varying the starting materials. For example, coupling a substituted benzenediazonium (B1195382) chloride with a suitable β-keto-ester can provide a direct route to the specific hydrazone needed for the synthesis of a desired benzenecarbohydrazonoyl chloride derivative. The Japp-Klingemann procedure offers an alternative to the direct use of arylhydrazines, which can sometimes be challenging to prepare and handle.
Stereoselective Synthesis of this compound Isomers
The C=N double bond in this compound allows for the existence of (E) and (Z) stereoisomers. The control of this stereochemistry is a critical aspect of their synthesis, as the different isomers can exhibit distinct reactivity and biological properties.
Control of (E/Z)-Stereoselectivity in C=N Chlorination
Recent research has provided significant insights into controlling the (E/Z)-stereoselectivity during the chlorination of carbamoyl compounds with PCl₅ to form hydrazonoyl chlorides. soton.ac.uk It has been demonstrated that the reaction conditions and the substitution pattern of the starting materials can be manipulated to favor the formation of a specific isomer. soton.ac.uk
A detailed mechanistic study on the reaction of N,N'-diacylhydrazines with PCl₅ revealed that the reaction exclusively produces the (Z)-isomer of the corresponding mono-hydrazonoyl chloride intermediate. soton.ac.uk This initial stereochemical outcome then dictates the stereochemistry of the final bis-hydrazonoyl chloride product. The study highlighted that factors such as substituent effects can influence the reaction pathway and, consequently, the stereochemical output. For instance, the introduction of an ortho-BF₂ substituent was proposed as a strategy to potentially favor the formation of the elusive (E)-isomer. soton.ac.uk
| Factor | Influence on Stereoselectivity |
| Reaction Temperature | Can affect the ratio of kinetic versus thermodynamic products. |
| Solvent Polarity | Influences the stability of charged intermediates and transition states. soton.ac.uk |
| Substituent Effects | Electronic and steric properties of substituents can direct the stereochemical outcome. soton.ac.uk |
Mechanistic Principles Governing Stereocontrol
The stereochemical outcome of the chlorination of carbamoyl compounds with PCl₅ is governed by a complex interplay of electronic and steric factors. DFT calculations have been instrumental in elucidating the mechanistic pathways that lead to the observed stereoselectivity. researchgate.net
The key to understanding the stereocontrol lies in the formation and subsequent reaction of a nitrilimine intermediate. researchgate.net The nucleophilic addition of a chloride ion to this linear intermediate is a crucial step that determines the stereochemistry of the C=N bond. For this addition to occur, the chloride ion must approach in an antiperiplanar fashion relative to the developing lone pair on the nitrogen atom in the transition state. soton.ac.uk
Furthermore, the stability of key intermediates plays a significant role. For example, intramolecular interactions, such as Cl…H bonding, can stabilize certain stereoisomeric intermediates, making them more thermodynamically favorable and directing the reaction towards a specific product. researchgate.net The identification of two parallel stereoselectivity-limiting mechanisms, one stepwise and one concerted, for the elimination of HCl and POCl₃, has provided a deeper understanding of how to potentially control the formation of either the (E) or (Z) isomer. researchgate.net
Synthesis of Substituted and Functionalized Benzenecarbohydrazonoyl Chlorides
The primary and most adaptable method for synthesizing substituted benzenecarbohydrazonoyl chlorides involves a two-step sequence: the formation of a substituted arylhydrazone, followed by chlorination. The Japp-Klingemann reaction is a cornerstone of this approach, enabling the synthesis of a diverse range of arylhydrazone precursors.
The general strategy commences with the diazotization of a substituted aniline (B41778). The resulting diazonium salt is then coupled with a β-keto-ester or a similar active methylene (B1212753) compound. This coupling reaction, known as the Japp-Klingemann reaction, yields an arylhydrazone with a substituent on the phenyl ring corresponding to the starting aniline. Subsequent chlorination of the arylhydrazone, often using reagents like phosphorus pentachloride (PCl₅) or N-chlorosuccinimide (NCS), furnishes the desired substituted this compound.
The versatility of this method lies in the wide availability of substituted anilines, allowing for the introduction of a vast array of functional groups onto the N-phenyl ring. These substituents can range from electron-donating groups (EDGs) like methoxy (B1213986) and methyl to electron-withdrawing groups (EWGs) such as nitro and halo groups. The nature of these substituents significantly impacts the reactivity of the resulting hydrazonoyl chloride.
Furthermore, the choice of the active methylene compound in the Japp-Klingemann reaction dictates the substituent at the carbon atom of the hydrazonoyl chloride. For instance, using ethyl acetoacetate (B1235776) leads to the formation of a C-acetyl hydrazone, which upon chlorination gives the corresponding C-acetyl this compound. Similarly, employing diethyl malonate can lead to C-ethoxycarbonyl functionalized derivatives.
Synthesis via Japp-Klingemann Reaction with Substituted Anilines
The Japp-Klingemann reaction serves as a robust method for preparing arylhydrazones, the direct precursors to benzenecarbohydrazonoyl chlorides. researchgate.netwikipedia.org The reaction typically involves the coupling of an aryldiazonium salt with a β-dicarbonyl compound. By starting with a substituted aniline, a corresponding substituent is introduced onto the phenyl ring of the resulting arylhydrazone.
For example, the diazotization of p-toluidine (B81030) followed by reaction with 2-chloro-1-phenyl-1,3-butanedione in the presence of sodium acetate (B1210297) in ethanol (B145695) at 0°C has been reported, although with challenges in achieving high yields. researchgate.net Similarly, the use of electron-rich anilines like p-methoxyaniline can lead to lower yields due to the decreased electrophilicity of the corresponding diazonium salt. researchgate.net In such cases, using an excess of the diazonium salt may help to drive the reaction forward. researchgate.net
The general procedure involves dissolving the substituted aniline in a mixture of concentrated hydrochloric acid and water, followed by the addition of a sodium nitrite (B80452) solution at low temperatures (0-5 °C) to form the diazonium salt. This is then added to a solution of the β-keto ester and a base, such as sodium acetate, in ethanol. researchgate.net The resulting arylhydrazone can then be isolated and chlorinated in a subsequent step to yield the target this compound.
| Substituent on Aniline | β-Keto Ester/Dione | Reaction Conditions | Resulting Hydrazone | Reference |
| p-Toluidine | 2-Chloro-1-phenyl-1,3-butanedione | NaOAc, EtOH, 0°C, 30 min | Corresponding p-tolylhydrazone | researchgate.net |
| p-Methoxyaniline | 2-Chloro-1-phenyl-1,3-butanedione | NaOAc, EtOH, 0°C | Corresponding p-methoxyphenylhydrazone (low yield) | researchgate.net |
| N,N-Dimethylbenzene-1,4-diamine | 2-Chloro-1-phenyl-1,3-butanedione | NaOAc, EtOH, 0°C | Corresponding N,N-dimethylaminophenylhydrazone (low yield) | researchgate.net |
Synthesis of C-Acyl and C-Alkoxycarbonyl Substituted Derivatives
Functionalization at the carbon atom of the this compound is readily achieved by selecting the appropriate active methylene compound for the Japp-Klingemann reaction.
To synthesize C-acetyl substituted derivatives, ethyl acetoacetate is a commonly employed starting material. The reaction of a diazonium salt with ethyl acetoacetate initially forms an azo compound which then rearranges to the corresponding hydrazone with the elimination of the acetyl group. However, by carefully controlling the reaction conditions, it is possible to isolate the desired C-acetylhydrazone.
For the synthesis of C-alkoxycarbonyl derivatives, malonic esters are suitable precursors. For instance, the reaction of a diazonium salt with diethyl malonate can yield a C-ethoxycarbonylhydrazone. These hydrazone precursors are then chlorinated to afford the final C-acyl or C-alkoxycarbonyl benzenecarbohydrazonoyl chlorides. These functionalized derivatives are valuable intermediates for the synthesis of various five- and six-membered heterocyclic rings.
| C-Substituent | Starting Materials | General Reaction | Resulting Hydrazonoyl Chloride | Reference |
| Acetyl | Substituted Aniline, Ethyl acetoacetate | 1. Japp-Klingemann reaction 2. Chlorination | N-Aryl-C-acetyl-benzenecarbohydrazonoyl chloride | researchgate.net |
| Ethoxycarbonyl | Substituted Aniline, Diethyl malonate | 1. Japp-Klingemann reaction 2. Chlorination | N-Aryl-C-ethoxycarbonyl-benzenecarbohydrazonoyl chloride | researchgate.net |
Reactivity Profiles and Mechanistic Pathways
Generation of Nitrilimines (1,3-Dipoles)
The cornerstone of benzenecarbohydrazonoyl chloride's utility in organic synthesis is its ability to generate nitrilimines. These transient, yet highly reactive, intermediates are 1,3-dipoles that readily participate in various cycloaddition reactions.
Dehydrohalogenation Reactions
The most common method for generating nitrilimines from this compound is through a dehydrohalogenation reaction. This process involves the elimination of a hydrogen and a chlorine atom from the starting material, typically facilitated by a base. The mechanism of this 1,3-elimination reaction has been a subject of study and is understood to proceed via the removal of a proton by the base, followed by the expulsion of the chloride ion to form the nitrilimine. lookchemmall.com The choice of base and reaction conditions can be optimized to control the generation of the nitrilimine. researchgate.net
This dehydrohalogenation is a crucial step, as it transforms the relatively stable hydrazonoyl chloride into the highly reactive nitrilimine dipole. The general transformation can be represented as follows:

In Situ Generation and Reactivity
Due to their high reactivity, nitrilimines are almost always generated in situ, meaning they are produced and consumed in the same reaction mixture. researchgate.netnih.gov This approach avoids the isolation of the unstable nitrilimine and allows for its immediate reaction with a suitable trapping agent, such as a dipolarophile. The in situ generation is a key feature of many synthetic strategies employing this compound. researchgate.net
The reactivity of the in situ generated nitrilimine is diverse. It can participate in cycloaddition reactions with a wide range of compounds, including alkenes, alkynes, and heterocycles. researchgate.net The specific reaction pathway and the resulting product are dependent on the nature of the dipolarophile and the substituents on the nitrilimine.
Nucleophilic Substitution Reactions
This compound can also undergo nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. scirp.org These reactions provide a direct route to functionalized hydrazonoyl derivatives.
Reactions with Amines and Alcohols
Amines and alcohols, being effective nucleophiles, can react with this compound. scirp.orgnih.gov In these reactions, the nitrogen atom of the amine or the oxygen atom of the alcohol attacks the carbon atom bearing the chlorine, leading to the substitution of the chloride. These reactions are a direct method for introducing new functional groups onto the hydrazonoyl framework. For instance, the reaction with primary amines can lead to the formation of N-substituted benzisoselenazol-3(2H)-ones after subsequent selenenylation-acylation. researchgate.net
| Nucleophile | Product Type |
| Primary Amines | N-Substituted Hydrazides |
| Alcohols | Hydrazonate Esters |
Reactions with Heterocyclic Thiones and Other Sulfur-Containing Nucleophiles
Heterocyclic thiones and other sulfur-containing nucleophiles exhibit interesting reactivity with this compound. lookchemmall.comscirp.org The reaction pathway can be influenced by the structure of the thione and the reaction conditions. In some cases, the reaction proceeds through a 1,3-dipolar cycloaddition of the in situ generated nitrilimine to the C=S double bond of the thione. lookchemmall.comresearchgate.net This leads to the formation of spirothiadiazoles. lookchemmall.com
Alternatively, if the heterocyclic thione can exist in a tautomeric thiol form, the reaction may proceed via a nucleophilic substitution pathway. lookchemmall.com In this scenario, the thiol group acts as the nucleophile, attacking the hydrazonoyl chloride to form a thiohydrazonate ester intermediate. lookchemmall.com This intermediate can then undergo intramolecular cyclization to yield various heterocyclic products. lookchemmall.comscirp.org
Cycloaddition Reactions
As mentioned earlier, the primary utility of this compound lies in its role as a precursor to nitrilimines, which are potent 1,3-dipoles for cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. researchgate.netnih.gov
The [3+2] cycloaddition reaction of a nitrilimine with a dipolarophile (a molecule with a double or triple bond) is a highly efficient and regioselective process. researchgate.net The nitrilimine acts as the three-atom component, and the dipolarophile provides the two-atom component, leading to the formation of a five-membered ring.
A wide variety of dipolarophiles can be employed in these reactions, including:
Alkenes: Yielding pyrazoline derivatives. nih.gov
Alkynes: Leading to the formation of pyrazole (B372694) derivatives. researchgate.net
Heterocyclic compounds: Resulting in fused or spiro-heterocyclic systems. researchgate.netnih.gov
The regioselectivity of these cycloaddition reactions is often predictable and can be controlled by the electronic and steric properties of both the nitrilimine and the dipolarophile. researchgate.net This makes 1,3-dipolar cycloaddition a valuable and predictable method for the synthesis of complex heterocyclic structures.
| Dipolarophile | Resulting Heterocycle |
| Alkene | Pyrazoline |
| Alkyne | Pyrazole |
| Heterocyclic Thione | Spirothiadiazole |
1,3-Dipolar Cycloaddition with Various Dipolarophiles
The in situ generation of nitrile imines from this compound, typically through dehydrohalogenation with a base like triethylamine, allows for their immediate trapping with a wide array of dipolarophiles. koreascience.krorganic-chemistry.org This [3+2] cycloaddition, also known as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com
The reaction with alkenes leads to the formation of pyrazoline derivatives. For instance, the reaction of this compound with α,β-unsaturated ketones yields highly functionalized pyrazolines. koreascience.krdergipark.org.tr Similarly, cycloaddition with alkynes provides a direct route to pyrazoles. organic-chemistry.orgyoutube.com The versatility of this reaction is demonstrated by its compatibility with various substituted alkenes and alkynes, making it a cornerstone in heterocyclic synthesis. wikipedia.orgijrpc.com
| Dipolarophile | Resulting Heterocycle | Reference |
| Alkenes (e.g., α,β-unsaturated ketones) | Pyrazolines | koreascience.krdergipark.org.tr |
| Alkynes | Pyrazoles | organic-chemistry.orgyoutube.com |
| Nitriles | 1,2,4-Triazoles | organic-chemistry.org |
Heteroannulation Reactions and Ring Formation
This compound is extensively used in heteroannulation reactions to construct various heterocyclic systems. A prominent example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. The reaction with thiosemicarbazide (B42300) or its derivatives, followed by cyclization, affords the corresponding 1,3,4-thiadiazoles. researchgate.netsbq.org.br For example, the reaction with N-phenyl 2-oxopropanehydrazonoyl chloride and 1,3,4-thiadiazolenaminones yields new 1,3,4-thiadiazole derivatives. mdpi.com Similarly, reactions with β-oxodithioesters or β-oxothioamides, under either basic or Lewis acid-catalyzed conditions, lead to stereoselective formation of (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes. researchgate.netresearchgate.net
Another significant application is in the synthesis of tetrazoles . While direct cycloaddition with azides is a common route to tetrazoles, this compound can be a precursor in multi-step syntheses leading to tetrazole-containing scaffolds. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.orgrug.nl
| Reactant | Resulting Heterocycle | Reference |
| Thiosemicarbazide derivatives | 1,3,4-Thiadiazoles | researchgate.netsbq.org.brresearchcommons.org |
| β-Oxodithioesters | (Z)‐1,3,4‐Thiadiazol‐2(3H)‐ylidenes | researchgate.netresearchgate.net |
| Azide (B81097) sources (multi-step) | Tetrazoles | beilstein-journals.orgbeilstein-journals.org |
Regioselectivity and Stereoselectivity in Cycloaddition Processes
The cycloaddition reactions of nitrile imines derived from this compound often exhibit high levels of regioselectivity and stereoselectivity. wikipedia.org In the reaction with unsymmetrical dipolarophiles, such as α,β-unsaturated ketones, the regioselectivity is a critical aspect. The reaction between β-substituted α,β-unsaturated carbonyls and hydrazonoyl chlorides can produce two potential regioisomers. koreascience.kr However, studies have shown that these reactions can proceed with remarkable regioselectivity, often favoring one isomer over the other. koreascience.krrsc.org For example, the [3+2] cycloaddition of hydrazonoyl chlorides with α,β-unsaturated phenyl ketones has been shown to be highly regioselective. koreascience.kr
Stereoselectivity is also a key feature of these cycloadditions. The reaction is generally a concerted, suprafacial cycloaddition, meaning the stereochemistry of the dipolarophile is retained in the product. organic-chemistry.org In the synthesis of pyrazolines from α,β-unsaturated ketones, high diastereoselectivity has been observed. koreascience.kr Furthermore, stereoselective synthesis of (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes has been achieved through the reaction of hydrazonoyl chlorides with β-oxodithioesters and β-oxothioamides. researchgate.netresearchgate.net
| Reaction | Selectivity | Outcome | Reference |
| Cycloaddition with α,β-unsaturated ketones | Regioselective | Preferential formation of one regioisomer | koreascience.krrsc.org |
| Cycloaddition with α,β-unsaturated ketones | Diastereoselective | High diastereoselectivity in pyrazoline formation | koreascience.kr |
| Reaction with β-oxodithioesters | Stereoselective | Formation of (Z)‐1,3,4‐thiadiazol‐2(3H)‐ylidenes | researchgate.netresearchgate.net |
Other Reactivity Pathways and Transformations
Beyond cycloadditions, this compound engages in other important transformations. One such pathway involves its reaction with active methylene (B1212753) compounds . These reactions, often proceeding in the presence of a base, can lead to C-arylation of the active methylene compound, providing a route to various substituted products. rsc.orgresearchgate.netresearchgate.net The reaction of hydrazonoyl chlorides with the sodium salt of unsymmetrical β-diketones like benzoylacetone (B1666692) provides a regioselective synthesis of 2H-pyrazoles. rsc.org
Furthermore, this compound derivatives can serve as precursors for the synthesis of various other heterocyclic systems through multi-step reaction sequences, demonstrating their broad utility in synthetic organic chemistry.
Applications in Complex Organic Molecule and Heterocycle Synthesis
Construction of Nitrogen-Containing Heterocyclic Systems
Benzenecarbohydrazonoyl chloride is instrumental in the formation of diverse nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry and material science. nih.govrsc.org
Synthesis of Pyrazoles and Fused Pyrazole (B372694) Derivatives
Pyrazoles and their fused analogs are a significant class of heterocyclic compounds with a broad spectrum of biological activities. This compound serves as a key building block in their synthesis. One common method involves the reaction of this compound with active methylene (B1212753) compounds. For instance, the reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazole derivatives through a cyclocondensation reaction.
Flow chemistry techniques have also been employed for the synthesis of pyrazoles from vinylidene keto ester intermediates and hydrazine (B178648) derivatives, offering good to very good yields and excellent regioselectivities. nih.gov Furthermore, the synthesis of N-unsubstituted and N-phenyl pyrazoles has been achieved through the reaction of terminal aryl alkynes with n-BuLi followed by coupling with acyl chloride derivatives and subsequent reaction with hydrazine derivatives. nih.gov A novel two-step synthesis for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates involves the acylation of hydrazines with methyl malonyl chloride followed by cyclization. nih.gov
The pyrazole ring can be fused with other heterocyclic systems, such as pyridine, to form pyrazolopyridines, which have shown potential as antitumoral and anti-inflammatory agents. nih.gov
Formation of Triazole, Thiadiazole, and Oxadiazole Systems
This compound is a versatile precursor for the synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are important scaffolds in medicinal chemistry.
The synthesis of 1,2,4-triazoles can be achieved through various routes. One method involves the reaction of this compound with thiosemicarbazide (B42300), followed by cyclization. For example, reaction with phenyl isothiocyanate can lead to the formation of a thiosemicarbazide intermediate, which upon treatment with a base, cyclizes to form the corresponding 4-phenyl-4H-1,2,4-triazole-3-thiol. nih.govnih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrilimines, generated in situ from this compound, with various dipolarophiles. researchgate.net
For the synthesis of 1,3,4-thiadiazoles, a common strategy is the reaction of this compound with thiocarbonyl compounds or their equivalents. For instance, bis-hydrazonoyl chlorides react with hydrazinecarbodithioate derivatives to produce bis-1,3,4-thiadiazole derivatives in good yields. researchgate.net
The formation of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazone intermediates derived from this compound.
Development of Fused Triazoles and Triazinones
The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems containing triazole and triazinone rings. These structures are of interest due to their potential biological activities.
The synthesis of fused 1,2,3-triazoles can be accomplished through multi-component reactions followed by intramolecular azide-alkyne cycloaddition. kuleuven.be For example, a one-pot three-component protocol has been developed for the synthesis of triazolotriazepinoindazolones. kuleuven.be Another route involves the reaction of dihydroisoquinoline with ethynylmagnesium bromide and subsequent trapping with an azidobenzoyl chloride to form a triazole-fused benzodiazepinone. kuleuven.be
The synthesis of triazinones can be achieved through various cyclization strategies involving intermediates derived from this compound.
Synthesis of Bis-heterocyclic Compounds
This compound and its derivatives, particularly bis-hydrazonoyl chlorides, are valuable precursors for the synthesis of bis-heterocyclic compounds. These molecules, containing two heterocyclic rings, often exhibit enhanced biological activities compared to their mono-heterocyclic counterparts. nih.gov
Bis-pyrazoles, bis-1,3,4-thiadiazoles, and bis-thiazoles are among the bis-heterocycles that can be synthesized using bis-hydrazonoyl chlorides. researchgate.netnih.govbohrium.com For example, the reaction of bis-hydrazonoyl chlorides with thiosemicarbazone derivatives yields bis-thiazole derivatives. nih.gov Similarly, reactions with dithiocarboxylate esters lead to the formation of bis-1,3,4-thiadiazole derivatives. nih.gov The synthesis of bis-pyrrole derivatives has also been reported through the reaction of bis-hydrazonoyl halides with appropriate dienophiles. mdpi.com These bis-heterocyclic compounds have shown promise as antimicrobial and anticancer agents. researchgate.netbohrium.comresearchgate.net
Utility in the Preparation of Intermediates for Advanced Synthesis
This compound is a crucial intermediate for the synthesis of more complex molecules. Its ability to react with a wide range of nucleophiles and dipolarophiles makes it a versatile tool for introducing the phenylhydrazonoyl moiety into various molecular frameworks. researchgate.netresearchgate.net
These intermediates can then be further elaborated to construct advanced molecular architectures with potential applications in drug discovery and materials science. For instance, the reaction of bis-hydrazonoyl chlorides with secondary amines leads to the formation of di-(N-piperazin-1-yl)amidrazones, which can be cyclized to produce novel bicinnolines containing piperazine (B1678402) moieties. researchgate.net
Contribution to Diverse Molecular Architectures
The versatility of this compound allows for the construction of a wide range of molecular architectures beyond simple heterocycles. pitt.edu Its reactions can be tailored to produce linear, branched, or fused systems incorporating the phenylhydrazone functional group. This adaptability makes it a valuable reagent in the toolbox of synthetic organic chemists for creating novel compounds with diverse and potentially useful properties.
Structural Elucidation and Conformational Analysis
X-ray Crystallographic Studies of Benzenecarbohydrazonoyl Chloride and its Adducts
X-ray crystallography has been an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound derivatives, settling questions of isomerism and revealing the subtleties of their solid-state conformations.
The geometry around the carbon-nitrogen double bond (C=N) in hydrazonoyl halides can exist as either E (entgegen) or Z (zusammen) isomers. X-ray diffraction studies have been pivotal in identifying the preferred isomeric form in the solid state.
A key study on a closely related derivative, (Z)-N-phenyl benzohydrazonoyl chloride, confirmed its configuration through single-crystal X-ray diffraction. researchgate.net The analysis revealed that the molecule crystallizes in the orthorhombic space group Pcab with specific unit cell parameters, providing definitive evidence for the (Z)-geometry. researchgate.net Theoretical studies on similar C-methoxycarbonyl-N-aryl chlorohydrazones also indicate that the (Z) isomers are generally thermodynamically favored over the (E) isomers. mdpi.com This preference is attributed to a balance of stabilizing electrostatic interactions between bond dipoles, which in the (Z) configuration, outweigh the stabilization from potential intramolecular hydrogen bonds present in the (E) form. mdpi.com The high energy barrier for (E,Z) isomerization, often proceeding through an "umklapp" mechanism, explains why the (Z) configuration is typically observed. mdpi.com
Table 1: Crystallographic Data for (Z)-N-phenyl benzohydrazonoyl chloride researchgate.net
| Parameter | Value |
| Empirical Formula | C₁₃H₁₁ClN₂ |
| Space Group | Pcab |
| a (Å) | 7.606(1) |
| b (Å) | 11.8817(16) |
| c (Å) | 25.219(3) |
| Z | 8 |
| R-factor (R1) | 0.0450 |
| wR2 | 0.1150 |
The solid-state conformation of this compound derivatives is stabilized by a network of intermolecular and intramolecular interactions. In the crystal structure of (Z)-N-phenyl benzohydrazonoyl chloride, intramolecular hydrogen bonds of the types N-H···Cl and C-H···Cl are observed, which play a crucial role in stabilizing the molecular conformation. researchgate.net
Studies on other related hydrazone structures have also highlighted the importance of hydrogen bonding and π-π stacking interactions in defining their supramolecular assemblies. researchgate.netnih.gov For instance, in the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, an elaborate network of N-H···O and C-H···O hydrogen bonds, along with C-H···π and π···π interactions, dictates the crystal packing. researchgate.net Such interactions are fundamental in understanding the solid-state behavior and properties of these compounds.
Spectroscopic Investigations for Mechanistic Insights (beyond basic identification)
Beyond simple identification, spectroscopic methods have been instrumental in probing the dynamic behavior of this compound, including tautomerism and the elucidation of reaction pathways.
Hydrazonoyl halides and their derivatives can exhibit azo-hydrazone tautomerism. While this compound itself primarily exists in the hydrazone form, related systems have been shown to exist in a tautomeric equilibrium. researchgate.net For example, studies on thiazole (B1198619) azo dyes have demonstrated the presence of both azo and hydrazone forms, with the equilibrium being influenced by the solvent. researchgate.net Spectroscopic techniques, particularly NMR, have been crucial in determining the predominant tautomeric form in solution. ekb.eg In many hydrazone systems, the hydrazone tautomer is the more stable form. ekb.eg The potential for tautomerization is a key consideration in understanding the reactivity of these compounds, as the minor tautomer can sometimes be the more reactive species. researchgate.net
Advanced one- and two-dimensional NMR techniques, alongside mass spectrometry, are powerful tools for characterizing the products of reactions involving this compound and for elucidating the underlying reaction mechanisms. These methods are essential for distinguishing between potential isomers and for identifying transient intermediates.
For example, in the synthesis of novel bis-pyrrole derivatives from hydrazonoyl chlorides, detailed ¹H and ¹³C NMR spectroscopy, as well as mass spectrometry, were used to confirm the structures of the final products and to rule out other possible isomeric structures. nih.gov The spectroscopic data provided clear evidence for the proposed reaction pathway, which involved an initial nucleophilic substitution followed by intramolecular cyclization. nih.gov Similarly, in the synthesis of novel thiadiazoles and selenadiazoles, the structures of the intermediate hydrazonoyl chlorides and the final heterocyclic products were unequivocally established through comprehensive spectral analysis. ekb.eg High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the synthesized compounds. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone in the theoretical investigation of benzenecarbohydrazonoyl chloride, providing profound insights into its reactivity and electronic nature.
Investigation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. This allows for the detailed examination of reaction pathways, including the identification and characterization of transient intermediates and high-energy transition states. By calculating the energy barriers associated with different potential routes, chemists can predict the most likely mechanism for a given transformation. This computational approach helps to bridge the gap between theoretical models and experimental observations, providing a more complete understanding of the reaction dynamics at a molecular level.
Understanding Electronic Structure and Bonding
The electronic landscape of this compound has been thoroughly explored using DFT. These calculations provide a quantitative picture of the electron density distribution within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the nature of the chemical bonds, the molecule's polarity, and the location of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key determinants of the molecule's reactivity and its behavior in chemical reactions.
Prediction of Reactivity and Selectivity
A significant application of DFT is the prediction of how and where this compound will react. By analyzing various reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, researchers can identify the most nucleophilic and electrophilic sites within the molecule. This predictive capability is invaluable for designing new synthetic routes and for understanding the regioselectivity and stereoselectivity observed in its reactions. Computational models can be calibrated against experimental data to enhance their predictive accuracy, making them a powerful tool in synthetic chemistry. rsc.org
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to study the three-dimensional structure and conformational preferences of this compound. These studies reveal the different spatial arrangements the molecule can adopt and their relative energies. Understanding the conformational landscape is essential, as the reactivity and biological activity of a molecule can be highly dependent on its shape. By identifying the most stable conformers, researchers can gain a clearer picture of the molecule's behavior in various chemical environments.
Quantum Chemical Insights into Stereoselectivity
Quantum chemical calculations, including DFT, provide deep insights into the origins of stereoselectivity in reactions involving this compound. By modeling the transition states leading to different stereoisomeric products, chemists can determine the energetic factors that favor the formation of one stereoisomer over another. These calculations can quantify the subtle steric and electronic interactions that govern the stereochemical outcome of a reaction, offering a rational basis for the observed selectivity and guiding the development of new stereoselective synthetic methods.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Benzenecarbohydrazonoyl Chloride
While traditional methods for synthesizing this compound, such as the reaction of benzhydrazide with triphenylphosphine (B44618) and carbon tetrachloride or the coupling of diazonium salts with activated α-halo-methinyl compounds, are well-established, recent research has focused on developing more efficient, greener, and catalytically driven approaches. nih.govresearchgate.net
One emerging trend is the use of copper(I) catalysts in the synthesis of related hydrazonoyl halides, which can be adapted for this compound. clockss.org These methods often proceed under milder conditions and offer high regioselectivity. For instance, the copper(I)-catalyzed reaction of terminal alkynes with hydrazonoyl chlorides provides a facile route to 1,3,5-substituted pyrazoles, indicating the potential for developing catalytic syntheses of the parent chloride itself. clockss.org
Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of related hydrazide derivatives, utilizing organocatalysts like L-proline and solvent-free conditions, such as grinding techniques. mdpi.com These approaches offer significant advantages in terms of reduced reaction times, higher yields, and improved environmental footprint. The adaptation of such green methodologies to the synthesis of this compound is a promising area for future investigation.
Another avenue of exploration involves the use of alternative chlorinating agents and reaction conditions to improve the safety and efficiency of the synthesis. The development of one-pot procedures that combine the formation of the hydrazone and its subsequent chlorination is also a key area of interest, aiming to streamline the synthetic process and reduce waste. ekb.egscirp.org
Exploration of Undiscovered Reactivity Modes
The primary reactivity of this compound is centered around the in-situ generation of a nitrilimine intermediate, which readily undergoes 1,3-dipolar cycloaddition reactions. clockss.org However, the full reactive potential of this intermediate and the parent chloride is yet to be completely harnessed. Future research is directed towards uncovering novel reactivity modes beyond conventional cycloadditions.
Computational studies, such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms of known cycloaddition reactions. mdpi.comnih.gov These theoretical tools can also be employed to predict and explore currently undiscovered reaction pathways. For example, theoretical investigations into the stability and electronic structure of the nitrilimine intermediate could reveal the potential for its participation in reactions other than cycloadditions, such as electrophilic or nucleophilic additions, or even pericyclic reactions beyond the [3+2] paradigm.
The catalytic activation of this compound represents a significant frontier for discovering new reactivity. Transition metal catalysis, which has been explored for C-H activation in related hydrazone systems, could potentially be applied to this compound to forge new types of chemical bonds. nih.gov For instance, rhodium(III)-catalyzed C-H activation has been successfully used for indole (B1671886) synthesis from aryl hydrazines, suggesting that similar strategies could unlock novel annulation reactions starting from this compound. nih.gov
Furthermore, investigating the reactivity of this compound under unconventional conditions, such as photochemical or electrochemical activation, could lead to the discovery of new transformations. Base-promoted intramolecular cyclizations of hydrazonoyl chlorides bearing specific functional groups have already shown pathways competing with intermolecular cycloaddition, hinting at a richer and more complex reactivity profile waiting to be explored. rsc.org
Expansion of Applications in New Chemical Transformations
The utility of this compound as a precursor for a wide array of heterocyclic compounds is well-documented. scirp.orgnih.govnih.gov It serves as a key starting material for the synthesis of pyrazoles, triazoles, thiadiazoles, and other important heterocyclic scaffolds. ekb.egthieme-connect.com The future in this area lies in expanding its application to the synthesis of even more complex and novel molecular architectures.
A significant area of growth is the use of this compound in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, offer high atom economy and synthetic efficiency. Designing new multicomponent reactions that incorporate this compound as a key component will enable the rapid construction of diverse chemical libraries for drug discovery and materials science.
The synthesis of fused heterocyclic systems is another promising direction. By reacting this compound with bifunctional reagents or substrates capable of undergoing sequential cyclization reactions, novel polycyclic aromatic and heteroaromatic compounds can be accessed. scirp.org These complex structures are of great interest due to their potential applications in medicinal chemistry and as functional organic materials.
Moreover, the application of this compound in the synthesis of spirocyclic compounds is an emerging field. Spirocycles, with their unique three-dimensional structures, are increasingly recognized as important motifs in drug design. Developing new strategies for the diastereoselective synthesis of spiro-heterocycles from this compound will be a valuable contribution to synthetic chemistry.
| Product Class | Reactant Type | Reaction Conditions | Reference |
| 1,3,5-Substituted Pyrazoles | Terminal Alkynes | Copper(I) catalyst | clockss.org |
| Bis-pyrrole Derivatives | Diethyl (Z,Z)-3,3'-(ethane-1,2-diyldiimino)dibut-2-enoate | Reflux in benzene (B151609) with triethylamine | nih.gov |
| 1,2,4-Triazol-3-ones | Potassium Isocyanate | Ethanol (B145695), room temperature | thieme-connect.com |
| Fused Triazolo[4,3-a]pyrimidin-5(1H)-ones | 6-aminouracil-2-thione | Reflux in dioxane/DMF with triethylamine | scirp.org |
| Thiazole (B1198619) and Thiadiazine Derivatives | Thiocarbohydrazones | Ultrasonic irradiation | researchgate.net |
Advanced Computational Approaches for Predictive Synthesis
The integration of computational chemistry and machine learning is set to revolutionize the field of synthetic chemistry, and the study of this compound is no exception. Advanced computational approaches are moving beyond the analysis of known reactions towards the predictive synthesis of new molecules and the optimization of reaction conditions.
Machine learning models are being developed to predict the outcomes of organic reactions, including the identification of major products and the suggestion of suitable catalysts, solvents, and reagents. nih.govneurips.ccstanford.eduacs.orgrsc.org By training these models on large datasets of known reactions involving hydrazonoyl chlorides, it will become possible to predict the feasibility and potential outcomes of novel transformations of this compound with a high degree of accuracy. This predictive power will significantly accelerate the discovery of new reactions and synthetic routes.
Quantum mechanical calculations, particularly DFT, are being employed to not only understand reaction mechanisms but also to predict the reactivity of different substrates and the selectivity of reactions. mdpi.comnih.govnih.gov For instance, computational models can predict the activation energies for different reaction pathways, allowing chemists to identify the most favorable conditions for a desired transformation. These predictive capabilities can guide the experimental design of new synthetic methods for this compound and its derivatives.
Furthermore, computational tools are being used for the de novo design of molecules with desired properties. By combining quantum chemical calculations with machine learning algorithms, it is possible to screen virtual libraries of compounds derived from this compound and identify candidates with specific biological activities or material properties. nih.gov This in silico approach can streamline the discovery process and focus experimental efforts on the most promising candidates. The theoretical prediction of the structures and properties of yet-to-be-synthesized molecules is also a rapidly developing area that will undoubtedly impact the future research directions of this compound chemistry. nih.gov
| Computational Approach | Application in this compound Chemistry | Potential Impact |
| Machine Learning | Prediction of reaction outcomes and optimal conditions. | Accelerated discovery of new reactions and synthetic routes. |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity and selectivity. | Rational design of new synthetic methods and catalysts. |
| Quantum Mechanics/Machine Learning (QM/ML) | De novo design of molecules with specific properties. | Streamlined discovery of new drugs and materials. |
| Crystal Structure Prediction | Theoretical determination of the solid-state structures of new derivatives. | Insight into the properties of novel materials. |
Q & A
Q. What are the standard synthetic routes for preparing benzenecarbohydrazonoyl chloride derivatives?
this compound derivatives, such as N-(4-Nitrophenyl)this compound (CAS 25939-13-3), are typically synthesized via chlorination of carbohydrazone precursors. This involves reacting hydrazone intermediates with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Strict moisture control and inert atmospheres (e.g., nitrogen or argon) are critical to avoid hydrolysis or side reactions. For example, the reaction of a substituted benzohydrazone with SOCl₂ in dry dichloromethane at 0–5°C can yield the target compound .
Q. How is the structure of this compound confirmed post-synthesis?
Characterization relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons, hydrazonoyl protons (N–H), and carbonyl (C=O) environments.
- IR spectroscopy : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N–Cl (600–700 cm⁻¹) confirm functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 259.39 for N-(4-Nitrophenyl)this compound) validate molecular weight.
- X-ray crystallography : Resolves solid-state geometry and confirms regioselectivity in substituted derivatives .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers under inert gas (argon) to prevent hydrolysis.
- Emergency measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid water during spill cleanup—use dry chemical absorbents .
Advanced Research Questions
Q. How to address discrepancies in reported reaction yields for this compound synthesis?
Yield variations often stem from moisture ingress, reagent purity, or reaction kinetics. Mitigation strategies include:
- Parameter optimization : Use Design of Experiments (DoE) to assess factors like temperature, solvent dryness, and stoichiometry.
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Statistical validation : Compare results across multiple batches using ANOVA to identify outliers .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Solvent selection : Use anhydrous aprotic solvents (e.g., dry DCM, THF) to suppress hydrolysis.
- Temperature control : Maintain low temperatures (−10°C to 0°C) during chlorination to reduce decomposition.
- Protecting groups : Temporarily protect reactive sites (e.g., hydroxyl groups via silylation) to prevent undesired nucleophilic attacks.
- Post-reaction workup : Quench excess chlorinating agents with cold sodium bicarbonate before extraction .
Q. How to analyze thermal stability and decomposition pathways of this compound?
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures and residual mass.
- Gas chromatography-mass spectrometry (GC-MS) : Identifies volatile degradation products (e.g., HCl, nitrophenyl derivatives).
- Computational modeling : Density Functional Theory (DFT) simulations predict bond dissociation energies and reaction pathways. Compare experimental data (e.g., activation energy from DSC) with computational results .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data for this compound derivatives?
- Cross-validation : Compare NMR/IR data with literature values for analogous compounds (e.g., benzoyl chloride derivatives).
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals.
- Crystallographic confirmation : Resolve ambiguities in regiochemistry or stereochemistry via single-crystal X-ray diffraction .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
